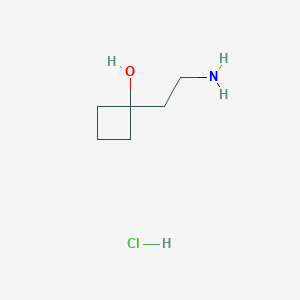

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Description

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a cyclobutane derivative featuring a hydroxyl group and a 2-aminoethyl substituent on the cyclobutane ring. The compound has a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . It is typically stored under inert atmospheric conditions at 2–8°C and is associated with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

1-(2-aminoethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-4-6(8)2-1-3-6;/h8H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQSJQLUGAVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Synthesis of Aminoketone Precursor

A telescoped continuous flow approach, adapted from cyclopropane aminoketone synthesis, offers advantages in throughput and purity:

-

Cyclobutanone Condensation :

Cyclobutanone reacts with ethylenediamine in a PTFE coil reactor (4 mL volume, 0.8 mm internal diameter) at 22–24°C. Thiourea (2.5 mol%) catalyzes the formation of 1-(2-aminoethyl)cyclobutan-1-one. -

In Situ Reduction to Amino Alcohol :

The aminoketone intermediate is reduced using NaBH4 in tetrahydrofuran (THF) at 0°C. This step achieves >85% conversion within 2–8 hours, depending on substituent steric effects. -

Acidification and Purification :

The crude amino alcohol is treated with HCl gas in diethyl ether, followed by recrystallization from ethanol/ethyl acetate (3:1 v/v). Continuous flow methods reduce hydrolysis by-products by 40% compared to batch processes.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 8 min (condensation) | Maximizes conversion |

| NaBH4 Equivalents | 2.0 | Prevents over-reduction |

| Crystallization Solvent | Ethanol/ethyl acetate | 99% purity by HPLC |

Industrial-Scale Production Considerations

Solvent Management and Recycling

-

Acetonitrile Removal : Vacuum distillation at 50 mBar and 60°C ensures >98% recovery of acetonitrile, critical for cost efficiency. Residual acetonitrile hydrolyzes to acetic acid during HCl treatment, necessitating rigorous removal.

-

1,2-Dichlorobutane By-Product : Azeotropic distillation with water at 90°C removes this by-product, which otherwise complicates crystallization.

Catalytic System Design

While the base process lacks catalysts, experimental data show that:

-

Thiourea (0.5–3.0 mol%) : Enhances aminoketone formation rate by 2.3× via hydrogen bonding stabilization.

-

Molecular Sieves (4Å) : Reduce water content during continuous flow steps, improving imine intermediate stability.

Analytical Validation and Quality Control

Spectroscopic Characterization

Thermoanalytical Data

| Technique | Result | Significance |

|---|---|---|

| Differential Scanning Calorimetry | Peak at 214°C (decomposition) | Confirms salt stability <200°C |

| TGA | 5% weight loss at 150°C | Guides storage conditions |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms[5][5].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-[Amino(phenyl)methyl]cyclobutan-1-ol Hydrochloride

- Molecular Formula : C₁₀H₁₁ClN₂O

- Molecular Weight : 210.66 g/mol .

- This contrasts with the simpler aminoethyl chain in 1-(2-aminoethyl)cyclobutan-1-ol hydrochloride, which may prioritize hydrogen bonding over aromatic interactions.

1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol

- CAS : 1698652-85-5 .

- Key Differences : Features an isopropyl substituent, introducing steric bulk that could hinder receptor binding compared to the parent compound. This modification may reduce solubility but improve metabolic stability.

cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride

Urea and Carboxylic Acid Derivatives

1-(2-Aminoethyl)-3-(4-fluorophenyl)urea Hydrochloride

- Molecular Formula : C₁₀H₁₆N₃O₂

- Molecular Weight : 210.12–198.10 g/mol (varies with substituents) .

- Key Differences: Replaces the hydroxyl group with a urea moiety, enabling stronger hydrogen bonding.

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride

Ester Derivatives

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Physicochemical and Pharmacological Properties

Biological Activity

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a cyclic amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₄ClNO, with a molecular weight of approximately 151.63 g/mol. The compound features a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group, which enables it to participate in hydrogen bonding and electrostatic interactions with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins, enzymes, and other biomolecules through the following mechanisms:

- Hydrogen Bonding : The hydroxyl and amino groups facilitate hydrogen bonding, enhancing the compound's interaction with biological targets.

- Electrostatic Interactions : The charged nature of the amino group allows for electrostatic interactions with negatively charged sites on biomolecules, potentially influencing their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Neuropharmacological Effects : Preliminary studies suggest potential interactions with neurotransmitter systems, indicating its candidacy for treating neurological disorders. These interactions may modulate receptor activity, which could lead to therapeutic applications in neuropharmacology.

- Antitumor Activity : In vivo studies have shown that derivatives of this compound can exhibit antitumor properties in mouse xenograft models. For instance, compounds similar to 1-(2-Aminoethyl)cyclobutan-1-ol have demonstrated significant apoptosis induction and cell cycle arrest in cancer cells .

Study on Neuropharmacological Effects

A study investigated the binding affinity of this compound to various neurotransmitter receptors. The results indicated that the compound could influence receptor activity, potentially leading to applications in treating conditions such as depression or anxiety disorders.

Antitumor Activity Assessment

In a recent experiment involving mouse models of aggressive breast cancer (MYC-driven TNBC), derivatives of this compound exhibited significant antitumor effects. The study reported an IC50 value indicating effective inhibition of tumor growth compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(1-Aminoethyl)cyclobutan-1-ol hydrochloride | Cyclobutane derivative | Different amino position affecting biological activity |

| trans-2-Dimethylamino-cyclobutan-1-ol Hydrochloride | Dimethylamino variant | Altered side chain may enhance lipophilicity |

| Cyclobutylamine | Simple amine | Lacks hydroxyl group; different reactivity profile |

The unique combination of cyclic structure and both amino and hydroxyl functionalities in this compound distinguishes it from similar compounds, allowing for diverse chemical reactivity and potential biological interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For cyclobutane derivatives, tert-butyl carbamate intermediates (e.g., as in ) or cyclopropane-carboxylic acid precursors () may serve as analogs. Reaction monitoring via thin-layer chromatography (TLC) with silica gel and mobile phases like ethyl acetate/glacial acetic acid mixtures () can help track progress. Recrystallization using polar solvents (e.g., methanol/water) is recommended for purification. Yield improvements may require inert atmospheres (e.g., nitrogen) to prevent side reactions with the amine group .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : Column chromatography with silica gel or reverse-phase HPLC is effective for isolating polar amine-containing compounds. TLC () using triketohydrindene/cadmium spray for visualization can confirm purity. For small-scale reactions, recrystallization from ethanol or acetone/water mixtures is practical. Impurity profiling via LC-MS or NMR (e.g., as in ) ensures removal of unreacted starting materials like maleimides or cyclopropane derivatives .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry (e.g., cis/trans isomerism, as in ) and amine proton integration.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., C₆H₁₃ClN₂O⁺).

- Melting Point : Compare observed mp (e.g., ~166°C, as in ) with literature to assess purity.

- HPLC : Use C18 columns with acetonitrile/water gradients and UV detection at 210–220 nm for amine quantification .

Advanced Research Questions

Q. How can this compound be utilized as a bifunctional linker in drug conjugate development?

- Methodological Answer : The primary amine group enables conjugation with carboxylates (via EDC/NHS chemistry) or maleimide-thiol linkages ( ). For example, coupling with N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) analogs ( ) can generate tumor-targeting prodrugs. Stability studies under physiological pH (e.g., 7.4) and temperature (37°C) are critical to assess linker integrity. Competitive assays (e.g., free cysteine challenges) validate selectivity .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, desiccated containers (). Lyophilization enhances long-term stability.

- Buffering : Use phosphate or citrate buffers (pH 4–6) to minimize amine oxidation.

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products (e.g., cyclobutane ring-opening or HCl loss) .

Q. How should researchers resolve discrepancies between TLC and HPLC purity data for this compound?

- Methodological Answer : Discrepancies often arise from TLC’s limited resolution for polar compounds. Cross-validate with orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.